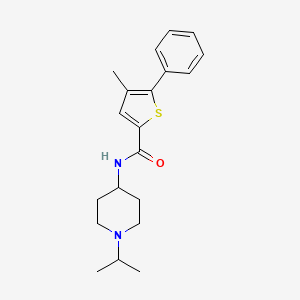

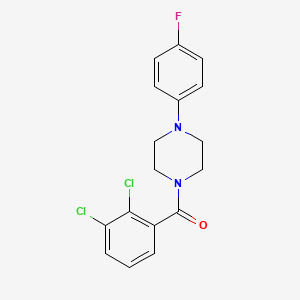

N-(1-isopropyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-Isopropyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide often involves complex reactions that aim to introduce specific functional groups to achieve desired pharmacological properties. For example, the synthesis of stereochemically complex analgesics involves the reaction of optically active piperidinamines with styrene oxide, followed by further functionalization to achieve compounds with high analgesic potency due to their specific stereochemistry (Wang et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds in this category is critical in determining their interaction with biological targets. X-ray analysis and stereochemical studies have been employed to ascertain the configuration of these molecules, revealing that specific stereochemical arrangements are beneficial for analgesic potency and receptor affinity (Wang et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the piperidine ring and the thiophene moiety. Reactions involving aryl isothiocyanates with enamino ketones indicate the potential for a variety of chemical transformations, leading to the synthesis of diverse derivatives with potentially interesting biological activities (Tsuge & Inaba, 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are influenced by their molecular structure. Specific functional groups and stereochemistry play significant roles in determining these properties, which in turn affect the compound's bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical in the development of pharmaceutical agents. Studies on the interaction of similar compounds with cannabinoid receptors have provided insights into the structural features required for binding and activity at these targets, highlighting the importance of the molecular design in achieving desired biological activities (Shim et al., 2002).

Applications De Recherche Scientifique

Anti-inflammatory Applications

A study by Rajasekaran, Sivakumar, and Jayakar synthesized derivatives of ibuprofen analogs involving compounds with piperidine and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema method. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, indicating the therapeutic potential of piperidine derivatives in anti-inflammatory treatments (Rajasekaran, Sivakumar, & Jayakar, 1999).

Neuroprotective Agents

The compound (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound protects cultured hippocampal neurons from glutamate toxicity, indicating its potential as a neuroprotective agent for conditions such as neurodegenerative diseases (Chenard et al., 1995).

Poly(N-isopropyl acrylamide) for Bioengineering

Poly(N-isopropyl acrylamide) (pNIPAM) substrates, a thermoresponsive polymer, have been widely investigated for bioengineering applications, including the nondestructive release of biological cells and proteins. This feature highlights the utility of pNIPAM substrates in various bioengineering fields, such as cell sheet engineering, tissue transplantation, and the study of the extracellular matrix (Cooperstein & Canavan, 2010).

Imaging Microglia in Neuroinflammation

[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo. This advancement in PET imaging technology is valuable for studying the immune environment in central nervous system malignancies and monitoring the neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Propriétés

IUPAC Name |

4-methyl-5-phenyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-14(2)22-11-9-17(10-12-22)21-20(23)18-13-15(3)19(24-18)16-7-5-4-6-8-16/h4-8,13-14,17H,9-12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKZPYLFBSARFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC2CCN(CC2)C(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)

![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)

![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)

![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)

![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4617350.png)